molecular formula C6H10O B3329001 1-Cyclopropylcyclopropan-1-ol CAS No. 54251-80-8

1-Cyclopropylcyclopropan-1-ol

Cat. No. B3329001
CAS RN: 54251-80-8
M. Wt: 98.14 g/mol
InChI Key: NCSLLWAWZBUTHC-UHFFFAOYSA-N
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Description

1-Cyclopropylcyclopropan-1-ol is a chemical compound with the molecular formula C6H10O and a molecular weight of 98.14 . It is also known by other names such as bi(cyclopropan)-1-ol, 1-Cyclopropylcyclopropanol, [1,1’-Bicyclopropyl]-1-ol, and 1,1’-Bi(cyclopropan)]-1-ol .


Synthesis Analysis

The synthesis of 1-Cyclopropylcyclopropan-1-ol can be achieved from Methyl cyclopropane carboxylate and Ethylmagnesium bromide . Cyclopropanes, like 1-Cyclopropylcyclopropan-1-ol, have gained much attention due to their unique reactivity and have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science .


Chemical Reactions Analysis

Cyclopropanes show a diverse range of reactivities due to their strained rings . They have been used in various reactions, including reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .


Physical And Chemical Properties Analysis

1-Cyclopropylcyclopropan-1-ol has a boiling point of 157.7±8.0 °C and a density of 1.299±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 15.24±0.20 .

Scientific Research Applications

Synthesis of Cyclopropane-Containing Natural Products

Cyclopropane-containing natural products have been synthesized using compounds like 1-Cyclopropylcyclopropan-1-ol . The synthesis of these natural products involves the application of novel synthetic methodologies and innovative synthetic strategies in the construction of highly functionalized cyclopropanes .

Organic Synthesis

Cyclopropanes, including 1-Cyclopropylcyclopropan-1-ol, have been widely used in the field of organic synthesis . They are versatile building blocks and have gained much attention due to their interesting and unique reactivity .

Medicinal Chemistry

In the field of medicinal chemistry, cyclopropanes like 1-Cyclopropylcyclopropan-1-ol have been extensively used . Their unique reactivity and presence in many natural products make them valuable in the development of new medicines .

Materials Science

Cyclopropanes are also used in materials science as versatile building blocks . Their unique properties and reactivity make them useful in the development of new materials .

Regio-, Diastereo-, and Enantio-Selective Reactions

The synthesis of cyclopropanes, including 1-Cyclopropylcyclopropan-1-ol, has been classified by the type of catalytic system, including regio-, diastereo-, and enantio-selective reactions . This highlights the versatility of cyclopropanes in various types of selective reactions .

Asymmetric Organocatalysis

Although the number of reactions that employ asymmetric organocatalysis for enantiocontrol is still limited, there is potential for the application of this type of reactivity to industrial production . Compounds like 1-Cyclopropylcyclopropan-1-ol could potentially be used in this context .

Future Directions

Cyclopropanes, including 1-Cyclopropylcyclopropan-1-ol, continue to attract attention due to their unique reactivity and potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science . Future research may focus on further exploring the reactivity of these compounds and developing new synthetic methods and applications.

properties

IUPAC Name

1-cyclopropylcyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6(3-4-6)5-1-2-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSLLWAWZBUTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylcyclopropan-1-ol

CAS RN

54251-80-8
Record name [1,1'-bi(cyclopropane)]-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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